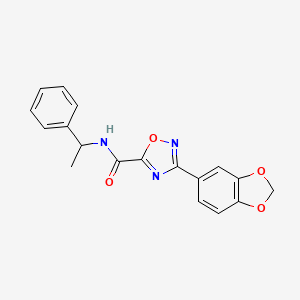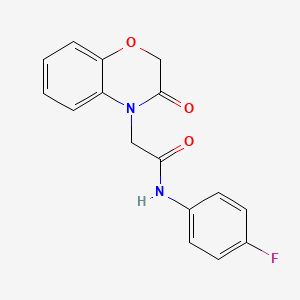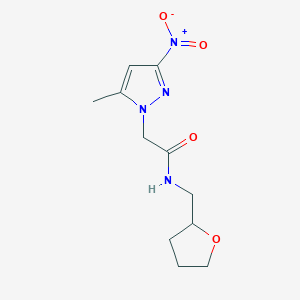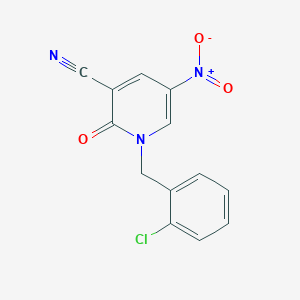![molecular formula C24H17Cl4N5O3 B11066482 (4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-[4-(dimethylamino)benzylidene]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11066482.png)
(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-[4-(dimethylamino)benzylidene]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-CHLORO-5-NITROANILINO)-4-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is a complex organic molecule. It features multiple functional groups, including chloro, nitro, dimethylamino, and pyrazolone moieties. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each introducing different functional groups. A typical synthetic route might include:
Formation of the pyrazolone core: This could be achieved through the reaction of a hydrazine derivative with a β-diketone.
Introduction of the chloro and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the imine linkage: The (E)-1-[4-(dimethylamino)phenyl]methylidene group can be introduced through a condensation reaction between an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The chloro groups can be substituted with other nucleophiles.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium methoxide or ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative, while substitution of the chloro groups could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, compounds with nitro and chloro groups are often studied for their potential antimicrobial and anticancer properties. The presence of the pyrazolone moiety might also confer anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, pyrazolone derivatives are known for their analgesic and anti-inflammatory properties.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example:
Antimicrobial action: It might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer action: It might interfere with DNA replication or induce apoptosis in cancer cells.
Anti-inflammatory action: It might inhibit the production of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroanilino)-4-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-(2-Nitroanilino)-4-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The unique combination of functional groups in “5-(2-CHLORO-5-NITROANILINO)-4-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” might confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of both chloro and nitro groups could enhance its antimicrobial properties, while the pyrazolone moiety might contribute to anti-inflammatory effects.
Properties
Molecular Formula |
C24H17Cl4N5O3 |
|---|---|
Molecular Weight |
565.2 g/mol |
IUPAC Name |
(4E)-5-(2-chloro-5-nitrophenyl)imino-4-[[4-(dimethylamino)phenyl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C24H17Cl4N5O3/c1-31(2)15-5-3-13(4-6-15)9-17-23(29-21-12-16(33(35)36)7-8-18(21)26)30-32(24(17)34)22-19(27)10-14(25)11-20(22)28/h3-12H,1-2H3,(H,29,30)/b17-9+ |
InChI Key |
FTFCLHULLSRDTQ-RQZCQDPDSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NN(C2=O)C4=C(C=C(C=C4Cl)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NN(C2=O)C4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11066400.png)
![3-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)propanoic acid](/img/structure/B11066402.png)



![4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B11066423.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11066445.png)
![N,N'-[(2-nitrophenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11066456.png)

![N-(4-methoxyphenyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B11066463.png)
![{4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid](/img/structure/B11066469.png)
![2-Amino-4-[5-(2-chlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066486.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066493.png)
